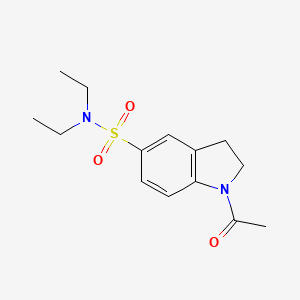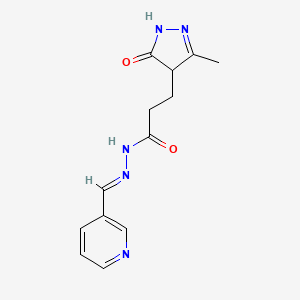![molecular formula C18H25FN2O2 B5796179 1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone](/img/structure/B5796179.png)
1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone, also known as FIPB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. FIPB is a small molecule inhibitor that targets specific enzymes and proteins in the body, making it a promising candidate for the development of new drugs for the treatment of various diseases.
作用機序
The mechanism of action of 1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone involves its binding to specific enzymes and proteins in the body, thereby inhibiting their activity. 1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone has been found to target several key enzymes and proteins involved in cancer cell growth and survival, including histone deacetylases, protein kinase C, and the androgen receptor. By inhibiting these targets, 1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone has been found to have several biochemical and physiological effects in the body, including the modulation of gene expression, the inhibition of cell proliferation and survival, and the suppression of inflammation. 1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone has also been shown to have anti-angiogenic effects by inhibiting the growth of new blood vessels that are necessary for tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of 1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone is its specificity for certain enzymes and proteins, which makes it a promising candidate for the development of targeted therapies for various diseases. However, the use of 1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations. Further studies are needed to optimize the formulation and delivery of 1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone for therapeutic use.
将来の方向性
Future research on 1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone could focus on several areas, including the development of new formulations and delivery methods, the identification of new targets for 1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone inhibition, and the evaluation of its efficacy and safety in clinical trials. In addition, 1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone could be used as a tool for studying the molecular mechanisms of cancer and other diseases, providing insights into new therapeutic targets and strategies.
合成法
The synthesis of 1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone involves several steps, including the reaction of 3-fluoro-4-(4-isobutyryl-1-piperazinyl)benzene with butyryl chloride in the presence of a base, followed by purification and isolation of the desired product. The yield of 1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone can be improved by optimizing the reaction conditions and using high-quality starting materials.
科学的研究の応用
1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone has been extensively studied for its potential applications in the treatment of cancer, inflammation, and other diseases. For example, 1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation and survival. In addition, 1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
1-[3-fluoro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2/c1-4-5-17(22)14-6-7-16(15(19)12-14)20-8-10-21(11-9-20)18(23)13(2)3/h6-7,12-13H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDUWNXHOANDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Fluoro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5796104.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5796107.png)
![2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5796115.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B5796128.png)



![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5796159.png)
![3-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5796171.png)

![4-(4-chlorophenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B5796190.png)
